4-methyl-1H-indole-7-carbonitrile

Medicinal Chemistry Drug Discovery Physical Organic Chemistry

For medicinal chemists requiring a specific 7-cyanoindole scaffold, unsubstituted indole lacks the nitrile handle for directed functionalization. This compound solves that constraint. - Enables Vilsmeier-Haack formylation to yield 3-formyl-4-methyl-1H-indole-7-carbonitrile. - Serves as a precursor for 7-benzoylindoles (anticancer motif; derivative IC₅₀: 0.02 μmol L⁻¹ against H446 cells). - Consistent ≥98% purity across major suppliers minimizes batch-to-batch variability in library synthesis.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 1190321-28-8
Cat. No. B1455272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-indole-7-carbonitrile
CAS1190321-28-8
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1=C2C=CNC2=C(C=C1)C#N
InChIInChI=1S/C10H8N2/c1-7-2-3-8(6-11)10-9(7)4-5-12-10/h2-5,12H,1H3
InChIKeyNNKMGFOBYWHPLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-indole-7-carbonitrile: Core Specifications and Procurement


4-Methyl-1H-indole-7-carbonitrile (CAS: 1190321-28-8), also known as 7-Cyano-4-methylindole, is a heterocyclic building block belonging to the indole class . Its molecular formula is C₁₀H₈N₂, with a molecular weight of 156.18 g/mol [1]. The compound features a methyl substituent at the 4-position and a nitrile group at the 7-position of the indole core, a substitution pattern that imparts distinct physicochemical properties, including a calculated density of 1.2±0.1 g/cm³ and a boiling point of 371.7±22.0 °C . It is commercially available from multiple global suppliers, typically at a minimum purity specification of 98% . This structural motif is of interest for the synthesis of more complex molecules with potential pharmaceutical applications, serving as a precursor for further functionalization .

High purity standard – commercially supplied at ≥98% purity, suitable for multi‑step synthesis.
Multi‑supplier sourcing – listed by 16+ vendors, reducing procurement lead time and supply risk.
Distinct 4‑methyl‑7‑cyano substitution – enables chemoselective transformations (e.g., Vilsmeier‑Haack, Pd‑catalyzed couplings) that non‑cyano or regioisomeric indoles cannot support.

4-Methyl-1H-indole-7-carbonitrile: Why Generic Indole Building Blocks Fall Short


While indole is a ubiquitous scaffold, the precise placement of substituents is paramount for directing reactivity in further synthetic steps and for modulating biological activity. A generic, unsubstituted indole lacks the necessary functional handles for chemoselective transformations. In contrast, the 7-carbonitrile group in 4-methyl-1H-indole-7-carbonitrile serves as a distinct, electron-withdrawing functional handle that is absent in non-cyano or differently substituted analogs. This group is critical for enabling specific reactions, such as its documented use as a precursor in the Vilsmeier-Haack formylation to yield 3-formyl-4-methyl-1H-indole-7-carbonitrile , and it allows for the construction of complex molecules like 7-benzoylindoles through palladium-catalyzed addition with arylboronic acids [1]. Substituting this compound with a non-cyano analog like 4-methylindole (CAS: 16096-32-5) would preclude these key synthetic pathways, as the cyano group is essential for the observed reactivity and the resulting electronic and structural properties of the products. Therefore, for research aiming to utilize this specific functionalization sequence, 4-methyl-1H-indole-7-carbonitrile is the required, non-interchangeable starting material.

This product
4‑Methyl‑1H‑indole‑7‑carbonitrile
7‑CN group directs Vilsmeier‑Haack formylation to the 3‑position; participates in Pd‑catalyzed benzoylations.
vs.
Generic analog
4‑Methylindole (CAS 16096‑32‑5)
Lacks the cyano handle; formylation yields a different product and benzoylation pathway is unavailable.
This product
4‑Methyl‑1H‑indole‑7‑carbonitrile
Cyano group at the 7‑position gives a specific electronic and steric environment for further functionalization.
vs.
Regioisomer
4‑Methyl‑1H‑indole‑3‑carbonitrile
Different regiochemistry alters reactivity; may not direct electrophilic substitution to the desired position.

4-Methyl-1H-indole-7-carbonitrile: Comparative Data Analysis vs Key Analogs


Lipophilicity and Molecular Properties vs. 7-Cyanoindole

The presence of the methyl group at the 4-position in 4-methyl-1H-indole-7-carbonitrile significantly alters its lipophilicity compared to the unsubstituted 7-cyanoindole (1H-indole-7-carbonitrile, CAS: 96631-87-7). This is a critical parameter influencing membrane permeability, solubility, and overall drug-likeness. The target compound exhibits a higher consensus Log P value (2.07) than its unsubstituted counterpart, which has a predicted Log P of approximately 1.5 . This 0.57 log unit increase corresponds to a nearly 4-fold greater partitioning into a non-polar phase, which can translate to improved passive membrane diffusion in a biological context. The methyl group also increases the number of heavy atoms from 11 to 12 and the molar refractivity from 42.9 to 47.98, reflecting changes in molecular size and polarizability .

Lipophilicity shift
Data to verify
Δ Log P ≈ +0.57
Higher lipophilicity vs. 7‑cyanoindole may support medicinal chemistry ADME tuning.
In silico consensus Log P (2.07 vs. ~1.5); experimental determination recommended.
Medicinal Chemistry Drug Discovery Physical Organic Chemistry

Synthetic Utility via Vilsmeier-Haack Reaction vs. Non-7-Cyano Analogs

The 7-carbonitrile group in 4-methyl-1H-indole-7-carbonitrile is a specific and essential functional handle for certain synthetic transformations. It is a direct precursor in the Vilsmeier-Haack reaction to yield 3-formyl-4-methyl-1H-indole-7-carbonitrile (CAS: 1190319-54-0) . This transformation is not possible with 4-methylindole (CAS: 16096-32-5), which lacks the nitrile group, or with 4-methyl-1H-indole-3-carbonitrile (CAS: 889942-77-2), where the nitrile is at a different position and would not direct formylation to the 3-position in the same manner. The presence and specific position of the cyano group are critical for the observed reactivity. This specific intermediate is a valuable scaffold for further derivatization, highlighting the unique utility of the parent compound.

Synthetic handle
Class-level inference
Vilsmeier‑Haack → 3‑formyl derivative
Reaction pathway unique to 7‑CN indoles; non‑cyano or 3‑CN analogs give different outcomes.
Documented in synthetic methodology; regiochemical outcome confirmed by literature precedent.
Organic Synthesis Methodology Drug Intermediates

Commercial Availability vs. Specialized Analogs

The commercial availability of a research compound is a key factor in its selection. A survey of vendor catalogs indicates that 4-methyl-1H-indole-7-carbonitrile is a well-established building block with broad availability. ChemSpace, a major aggregator, lists 42 items from 16 different suppliers for this compound [1]. This indicates a mature and competitive supply market, which generally leads to better pricing, reliable stock, and shorter lead times. In contrast, more specialized or less common analogs, such as 3-Formyl-4-methyl-1H-indole-7-carbonitrile, are typically available from far fewer sources . This comparative advantage in commercial availability makes 4-methyl-1H-indole-7-carbonitrile a more practical and lower-risk starting material for scaling up research efforts.

Supplier breadth
Head-to-head
42 items · 16 suppliers vs. single‑vendor analog
Mature supply market supports scalable procurement with lower risk.
Aggregator data (ChemSpace) as of source date; 3‑formyl analog available from limited sources.
Chemical Procurement Supply Chain Research Support

4-Methyl-1H-indole-7-carbonitrile: Key Research Applications


7-Benzoylindole Synthesis for Anticancer Leads

4-Methyl-1H-indole-7-carbonitrile can be employed as a substrate in palladium-catalyzed addition reactions with arylboronic acids to construct 7-benzoylindole scaffolds [1]. This class of compounds has been identified as having potent anticancer activity. For example, a derivative (compound 4e) from a related 7-benzoyl-2-oxoindoline series exhibited an IC50 of 0.02 μmol L⁻¹ against H446 lung cancer cells [1]. This specific synthetic route and the resulting 7-benzoyl pharmacophore are enabled by the 7-carbonitrile group, making this compound a strategic starting point for medicinal chemistry programs targeting novel anticancer agents.

3-Formyl Intermediate Synthesis

The compound serves as the direct precursor for the synthesis of 3-formyl-4-methyl-1H-indole-7-carbonitrile via the Vilsmeier-Haack reaction . This formyl intermediate is a highly versatile building block, as the aldehyde group at the 3-position can undergo a wide range of subsequent transformations, including reduction, oxidation, and various condensation reactions to build molecular complexity. The ability to generate this specific intermediate with both a 3-formyl and a 7-carbonitrile group is a unique advantage of starting from 4-methyl-1H-indole-7-carbonitrile, enabling access to a chemical space that is not readily available from other indole starting materials.

Core Scaffold for HTS Library Synthesis

The combination of a core indole scaffold with two distinct functional handles (a methyl and a nitrile group) makes 4-methyl-1H-indole-7-carbonitrile an excellent building block for the rapid generation of diverse compound libraries for high-throughput screening. The commercial availability from numerous suppliers [2] ensures reliable and cost-effective procurement for library production. The nitrile group can be further derivatized (e.g., to amides, amidines, or tetrazoles), and the 2- and 3-positions of the indole ring are available for additional functionalization, allowing for the creation of thousands of unique analogs from a single, readily available core. Its distinct physicochemical properties, including an increased lipophilicity (Log P 2.07) compared to simpler indoles , are valuable for exploring diverse regions of chemical space in drug discovery campaigns.

Reference Standard for Analytical Method Development

Due to its well-defined structure and commercial availability at high purity (typically ≥98%) [2], 4-methyl-1H-indole-7-carbonitrile is suitable for use as an analytical reference standard. In multi-step synthetic routes employing this compound as an intermediate, it can be used to establish and validate HPLC or GC methods to monitor reaction progress, assess purity, and quantify the desired product against potential byproducts or starting material impurities. Its distinct UV/Vis and mass spectral properties, stemming from the indole core and nitrile group, facilitate easy detection and quantification, ensuring robust quality control in both academic research and industrial process development.

Application
Selection Property
Validation Focus
7‑Benzoylindole scaffold synthesis for oncology research
7‑Cyano group enables Pd‑catalyzed addition with arylboronic acids
Reaction scope and derivatization to anticancer lead compounds
3‑Formyl intermediate preparation
Vilsmeier‑Haack reactivity at the indole 3‑position
Regiochemical outcome and downstream functional group interconversions
HTS library generation
Diverse functional handles (CH₃, CN) plus commercial availability
Library diversity and cost‑effective scale‑up
Analytical reference standard
High purity and well‑defined UV/Vis, MS signatures
HPLC/GC method development and purity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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